molecular formula C16H12BrNO2S B7749520 3-(2-Bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile

3-(2-Bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile

Cat. No.: B7749520
M. Wt: 362.2 g/mol
InChI Key: FHIHCIMZVNDEAP-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile is an organic compound characterized by the presence of a bromophenyl group, a methylphenylsulfonyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 4-methylbenzenesulfonyl chloride.

    Formation of Intermediate: The 2-bromobenzaldehyde undergoes a condensation reaction with malononitrile in the presence of a base such as sodium ethoxide to form an intermediate compound.

    Sulfonylation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

    Final Product: The resulting product is this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The nitrile group can also participate in interactions with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
  • 3-(2-Fluorophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
  • 3-(2-Iodophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile

Uniqueness

3-(2-Bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and binding affinity in various applications, making it distinct from its chlorinated, fluorinated, or iodinated analogs.

Properties

IUPAC Name

3-(2-bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c1-12-6-8-14(9-7-12)21(19,20)15(11-18)10-13-4-2-3-5-16(13)17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIHCIMZVNDEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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